molecular formula C151H262N52O42 B588450 L-Alanyl-L-lysyl-L-leucyl-L-arginyl-L-alpha-glutamyl-L-arginyl-L-leucyl-L-lysyl-L-glutaminyl-L-arginyl-L-glutaminyl-L-glutaminyl-L-leucyl-L-glutaminyl-L-asparaginyl-L-arginyl-L-arginylglycyl-L-leucyl-L-alpha-aspartyl-L-isoleucyl-L-leucyl-L-phenylalanyl-L-leucyl-L-glutaminyl-L-alpha-glutamylglycylglycyl-L-leucine CAS No. 126947-95-3

L-Alanyl-L-lysyl-L-leucyl-L-arginyl-L-alpha-glutamyl-L-arginyl-L-leucyl-L-lysyl-L-glutaminyl-L-arginyl-L-glutaminyl-L-glutaminyl-L-leucyl-L-glutaminyl-L-asparaginyl-L-arginyl-L-arginylglycyl-L-leucyl-L-alpha-aspartyl-L-isoleucyl-L-leucyl-L-phenylalanyl-L-leucyl-L-glutaminyl-L-alpha-glutamylglycylglycyl-L-leucine

Cat. No.: B588450
CAS No.: 126947-95-3
M. Wt: 3478.079
InChI Key: WBDSRZQSAFJIGJ-ZMKGZUMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Alanyl-L-lysyl-L-leucyl-L-arginyl-L-alpha-glutamyl-L-arginyl-L-leucyl-L-lysyl-L-glutaminyl-L-arginyl-L-glutaminyl-L-glutaminyl-L-leucyl-L-glutaminyl-L-asparaginyl-L-arginyl-L-arginylglycyl-L-leucyl-L-alpha-aspartyl-L-isoleucyl-L-leucyl-L-phenylalanyl-L-leucyl-L-glutaminyl-L-alpha-glutamylglycylglycyl-L-leucine is a useful research compound. Its molecular formula is C151H262N52O42 and its molecular weight is 3478.079. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Peptides

Synthesis Techniques : Peptide synthesis methods have advanced to allow the construction of complex sequences, including those similar to the provided sequence. Techniques such as stepwise chain elongation and fragment condensation are essential for creating specific peptide sequences with potential biological activities. For example, the synthesis of secretin fragments and insulin B-chain peptides demonstrates the capabilities of current synthesis technologies to produce peptides with precise amino acid arrangements (Wünsch, 1971), (Meienhofer & Schnabel, 1965).

Biological Applications and Functions : Research on peptides encompasses their biological roles and potential therapeutic applications. Peptides similar in complexity to the one provided have been investigated for their roles in signaling, such as insulin release modulation and amino acid-induced insulin release. These studies reveal the intricate roles peptides play in physiological processes and their potential for therapeutic applications (Sener et al., 1981).

Potential Therapeutic Uses

Peptide Therapeutics : The therapeutic potential of peptides is a significant area of research. Studies on various peptides, including those structurally related to the sequence provided, have investigated their roles in disease treatment and management. For example, the role of amino acids and peptides in promoting or inhibiting cancer provides insights into how similar peptides might be used in therapeutic contexts (Kakizoe et al., 1982).

Properties

IUPAC Name

(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C151H262N52O42/c1-18-81(16)120(145(243)202-103(66-79(12)13)141(239)199-104(68-83-31-20-19-21-32-83)142(240)198-102(65-78(10)11)140(238)193-94(42-49-110(157)206)131(229)188-91(45-52-117(213)214)123(221)177-71-114(210)176-72-115(211)180-107(146(244)245)67-80(14)15)203-144(242)106(70-119(217)218)201-136(234)98(61-74(2)3)179-116(212)73-178-122(220)84(35-26-56-171-147(161)162)182-125(223)88(37-28-58-173-149(165)166)187-143(241)105(69-113(160)209)200-135(233)96(44-51-112(159)208)194-139(237)101(64-77(8)9)197-134(232)95(43-50-111(158)207)191-132(230)93(41-48-109(156)205)190-126(224)87(36-27-57-172-148(163)164)183-130(228)92(40-47-108(155)204)189-124(222)86(34-23-25-55-153)185-137(235)99(62-75(4)5)196-129(227)90(39-30-60-175-151(169)170)184-133(231)97(46-53-118(215)216)192-127(225)89(38-29-59-174-150(167)168)186-138(236)100(63-76(6)7)195-128(226)85(33-22-24-54-152)181-121(219)82(17)154/h19-21,31-32,74-82,84-107,120H,18,22-30,33-73,152-154H2,1-17H3,(H2,155,204)(H2,156,205)(H2,157,206)(H2,158,207)(H2,159,208)(H2,160,209)(H,176,210)(H,177,221)(H,178,220)(H,179,212)(H,180,211)(H,181,219)(H,182,223)(H,183,228)(H,184,231)(H,185,235)(H,186,236)(H,187,241)(H,188,229)(H,189,222)(H,190,224)(H,191,230)(H,192,225)(H,193,238)(H,194,237)(H,195,226)(H,196,227)(H,197,232)(H,198,240)(H,199,239)(H,200,233)(H,201,234)(H,202,243)(H,203,242)(H,213,214)(H,215,216)(H,217,218)(H,244,245)(H4,161,162,171)(H4,163,164,172)(H4,165,166,173)(H4,167,168,174)(H4,169,170,175)/t81-,82-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,120-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDSRZQSAFJIGJ-ZMKGZUMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C151H262N52O42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3478.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126947-95-3
Record name Ala-lys-leu-arg-glu-arg-leu-lys-gln-arg-gln-gln-leu-gln-asn-arg-arg-gly-leu-asp-ile-leu-phe-leu-gln-glu-gly-gly-leu
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126947953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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